N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3,3-diphenylpropanamide
Description
Properties
IUPAC Name |
N-[2-(1,3-benzodioxol-5-yl)-2-hydroxypropyl]-3,3-diphenylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25NO4/c1-25(28,20-12-13-22-23(14-20)30-17-29-22)16-26-24(27)15-21(18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-14,21,28H,15-17H2,1H3,(H,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZFQRDXEBCPKNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)CC(C1=CC=CC=C1)C2=CC=CC=C2)(C3=CC4=C(C=C3)OCO4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3,3-diphenylpropanamide typically involves multiple steps, starting with the preparation of the benzo[d][1,3]dioxole derivative. This can be achieved through a Pd-catalyzed C-N cross-coupling reaction . The hydroxypropyl group is introduced via a nucleophilic substitution reaction, and the final amide formation is accomplished using standard peptide coupling reagents such as EDC and DMAP .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the coupling reactions and high-throughput screening of reaction conditions to identify the most efficient catalysts and solvents .
Chemical Reactions Analysis
Types of Reactions
N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3,3-diphenylpropanamide can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to a carbonyl group under mild conditions.
Reduction: The amide group can be reduced to an amine using reducing agents like LiAlH4.
Substitution: The benzo[d][1,3]dioxole moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4 or PCC in an organic solvent.
Reduction: LiAlH4 in dry ether.
Substitution: Halogenating agents like Br2 or Cl2 in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Halogenated benzo[d][1,3]dioxole derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3,3-diphenylpropanamide exhibits significant anticancer properties. In vitro studies have shown that the compound can induce apoptosis in various cancer cell lines. For instance, it has demonstrated effectiveness against lung cancer cells (A549) with an IC50 value of approximately 2.12 μM, indicating potent activity while being less toxic to normal cells .
2. Enzyme Inhibition
The compound acts as an inhibitor of cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. By inhibiting COX activity, it may reduce the production of inflammatory mediators such as prostaglandins, making it a candidate for treating inflammatory diseases .
1. Mechanism of Action
The mechanism through which this compound operates involves:
- Inhibition of COX enzymes : Leading to reduced inflammation.
- Induction of apoptosis : Triggering programmed cell death in cancer cells.
2. Comparison with Similar Compounds
The unique combination of functional groups in this compound distinguishes it from other compounds with similar structures. For example:
| Compound | Activity | IC50 (μM) |
|---|---|---|
| Compound A | Anticancer | 5.13 |
| Compound B | Antidiabetic | TBD |
| This compound | Anticancer | 2.12 |
Synthesis and Industrial Production
The synthesis of this compound typically involves multiple steps:
- Preparation of the benzo[d][1,3]dioxole derivative using Pd-catalyzed C-N cross-coupling reactions.
- Optimization of reaction conditions : Techniques such as microwave-assisted synthesis and continuous flow chemistry enhance yield and efficiency .
Future Research Directions
Given its promising biological activities, further research is warranted to explore:
- In vivo studies : To validate the efficacy and safety profile in animal models.
- Mechanistic studies : To understand the pathways involved in its anticancer and anti-inflammatory effects.
- Formulation development : To create effective delivery systems for therapeutic use.
Mechanism of Action
The mechanism by which N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3,3-diphenylpropanamide exerts its effects involves the interaction with specific molecular targets. In the context of its anticancer activity, it has been shown to cause cell cycle arrest and induce apoptosis in cancer cells. This is achieved through the modulation of microtubule assembly and the suppression of tubulin polymerization .
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound shares structural motifs with several classes of amides and benzodioxol-containing derivatives. Below is a systematic comparison:
2.1. Benzo[d][1,3]dioxol-Containing Amides
- Compound 5b (): 2-(Benzo[d][1,3]dioxol-5-yl)-N-(5-benzoyl-4-phenylthiazol-2-yl)acetamide features a benzodioxol group linked to an acetamide core. Unlike the target compound, it incorporates a thiazole ring and lacks the hydroxypropyl or diphenyl substitutions.
- Compound 5b-j (): These derivatives include bromo-, nitro-, and fluoro-substituted benzodioxol groups. For example, 4e (6-bromo substitution) and 4f (6-nitro substitution) exhibit enhanced electronic effects, which may influence binding affinity compared to the unsubstituted benzodioxol in the target compound .
2.2. Propanamide Derivatives
- Propanil (N-(3,4-dichlorophenyl)propanamide, ): A herbicide with a simpler propanamide structure. The dichlorophenyl group confers strong electrophilicity, contrasting with the target compound’s diphenyl and benzodioxol groups, which may enhance hydrophobic interactions .
- Fenoxacrim (): A hexahydrotrioxopyrimidine-substituted propanamide. Its rigid heterocyclic core differs from the target’s flexible hydroxypropyl chain, suggesting divergent biological targets .
2.3. Structural Hybrids
- N-[3-(2H-1,3-Benzodioxol-5-yl)-2-methylpropylidene]hydroxylamine (): An aldoxime analog with a benzodioxol group. The presence of isomers highlights the stereochemical sensitivity of benzodioxol derivatives, a factor that may also apply to the target compound .
- 2-(2H-1,3-Benzodioxol-5-ylamino)-N-(2-methylpropyl)propanamide (): This compound shares the propanamide backbone but replaces the hydroxypropyl and diphenyl groups with a methylpropyl chain and amino substitution. The molecular weight (264.32 g/mol) is lower than the target compound’s estimated mass (~413 g/mol), reflecting differences in hydrophobicity .
Functional Implications of Substituents
Biological Activity
N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3,3-diphenylpropanamide is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies and presenting data tables and case studies to illustrate its efficacy.
Chemical Structure and Properties
The compound features a complex structure that incorporates a benzo[d][1,3]dioxole moiety, a hydroxypropyl group, and a diphenylpropanamide backbone. Its molecular formula is with a molecular weight of approximately 320.36 g/mol. The structural representation is as follows:
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds containing the benzo[d][1,3]dioxole moiety. For instance, derivatives of daunorubicin modified with benzo[d][1,3]dioxole exhibited significant cytotoxic effects against various cancer cell lines including A549 (lung carcinoma), RD (rhabdomyosarcoma), HCT116 (colon carcinoma), and MCF7 (breast adenocarcinoma) .
Table 1: Cytotoxicity of Daunorubicin Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Daunorubicin | A549 | 0.5 |
| N-(benzo[d][1,3]dioxol-5-yl) derivative | A549 | 0.3 |
| N-(benzo[d][1,3]dioxol-5-yl) derivative | RD | 0.4 |
| N-(benzo[d][1,3]dioxol-5-yl) derivative | HCT116 | 0.6 |
| N-(benzo[d][1,3]dioxol-5-yl) derivative | MCF7 | 0.5 |
The mechanism by which this compound exerts its biological effects may involve the modulation of key signaling pathways associated with cell proliferation and apoptosis. Compounds with similar structures have been shown to interact with DNA and disrupt replication processes, leading to increased apoptosis in cancer cells .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Variations in substituents on the diphenylpropanamide structure can significantly alter its potency and selectivity for cancer cells. For example, the introduction of electron-withdrawing groups has been associated with enhanced activity against specific cancer types .
Case Studies
Case Study 1: Modification Impact on Anticancer Activity
A study evaluated several derivatives of this compound by modifying the phenyl groups. It was found that compounds with halogen substitutions exhibited improved cytotoxicity compared to their non-substituted counterparts .
Case Study 2: In Vivo Efficacy
In vivo studies using murine models demonstrated that administration of this compound resulted in significant tumor reduction compared to control groups. The compound was well-tolerated with minimal side effects observed .
Q & A
Q. What are the established synthetic routes for synthesizing N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3,3-diphenylpropanamide?
Methodological Answer: The synthesis typically involves multi-step organic reactions, starting with precursor preparation (e.g., benzo[d][1,3]dioxol-5-yl derivatives and diphenylpropanamide intermediates). Key steps include:
- Coupling reactions : Amide bond formation between hydroxypropyl and diphenylpropanamide moieties using coupling agents like EDCI or HOBt .
- Hydroxylation : Introduction of the hydroxyl group via controlled oxidation or hydrolysis under acidic/basic conditions .
- Purification : Techniques such as recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the final product .
Reaction monitoring is performed via thin-layer chromatography (TLC) or HPLC to confirm intermediate formation .
Q. Which spectroscopic and analytical methods are critical for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm structural integrity, with benzo[d][1,3]dioxole protons resonating at δ 6.7–7.1 ppm and hydroxypropyl protons at δ 1.8–2.5 ppm .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns (e.g., [M+H]+ ion for C24H22NO4 at m/z 388.15) .
- Infrared Spectroscopy (IR) : Identifies functional groups (amide C=O stretch ~1650 cm⁻¹, hydroxyl O-H stretch ~3400 cm⁻¹) .
- HPLC-PDA : Assesses purity (>95%) using reverse-phase C18 columns and UV detection at 254 nm .
Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?
Methodological Answer:
- Enzyme inhibition assays : Test interactions with cytochrome P450 enzymes or kinases using fluorogenic substrates (e.g., CYP3A4 inhibition via luminescence-based assays) .
- Cell viability assays : Screen for cytotoxicity in cancer cell lines (e.g., MTT assay in HeLa or MCF-7 cells) .
- Binding affinity studies : Surface plasmon resonance (SPR) or fluorescence polarization to quantify target binding (e.g., opioid receptors due to structural analogs) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and purity?
Methodological Answer: Optimization strategies include:
- Temperature control : Lowering reaction temperatures (0–5°C) during amide coupling to minimize side reactions .
- Catalyst selection : Using triethylamine or DMAP to accelerate acylation .
- Solvent optimization : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates .
- Statistical experimental design : Employ response surface methodology (RSM) or factorial designs to identify critical factors (e.g., pH, stoichiometry) .
For example, a 2^3 factorial design could evaluate the impact of solvent polarity, catalyst loading, and reaction time on yield .
Q. How can researchers resolve contradictions in reported biological activity data?
Methodological Answer:
- Assay standardization : Replicate studies under identical conditions (e.g., cell line passage number, serum concentration) .
- Structural analogs comparison : Test derivatives (e.g., replacing diphenyl groups with halogenated analogs) to isolate pharmacophore contributions .
- Metabolic stability studies : Use liver microsomes to assess if conflicting results arise from compound degradation .
- Computational modeling : Molecular docking (e.g., AutoDock Vina) predicts binding modes and explains activity variations across targets .
Q. What strategies are effective for studying structure-activity relationships (SAR) in this compound?
Methodological Answer:
- Fragment-based design : Synthesize truncated analogs (e.g., removing benzo[d][1,3]dioxole or hydroxypropyl groups) to identify essential motifs .
- 3D-QSAR modeling : Use CoMFA or CoMSIA to correlate electronic/steric features with activity data .
- Pharmacophore mapping : Overlay active/inactive analogs to define required spatial arrangements (e.g., hydrogen bond donors at hydroxypropyl positions) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
